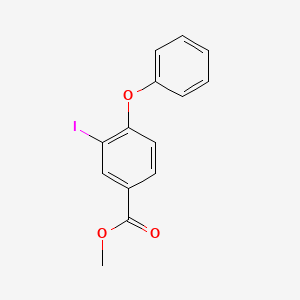

Methyl 3-iodo-4-phenoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

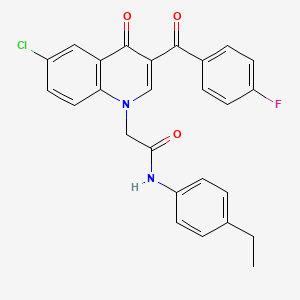

Methyl 3-iodo-4-phenoxybenzoate is a chemical compound with the molecular formula C14H11IO3 . It has a molecular weight of 354.14 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoate core with an iodine atom at the 3-position and a phenoxy group at the 4-position . The InChI code for this compound is 1S/C14H11IO3/c1-17-14(16)10-7-8-13(12(15)9-10)18-11-5-3-2-4-6-11/h2-9H,1H3 .Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications

Biodegradation and Environmental Impact

- Methyl 3-iodo-4-phenoxybenzoate, as a variant of phenoxybenzoates, is relevant in environmental studies, particularly concerning the biodegradation of certain insecticides. Research indicates that specific bacterial strains, like Pseudomonas, can metabolize phenoxybenzoates, transforming them into simpler compounds like phenol. This process is crucial for understanding the environmental impact and degradation pathways of various pesticides and insecticides in soil (Topp & Akhtar, 1990) (Topp & Akhtar, 1991).

Chemical Synthesis and Reactions

- In the field of chemical synthesis, this compound is involved in various reactions. For example, it is used in the Suzuki cross-coupling reaction, a significant process in organic chemistry for creating biaryl compounds. This reaction is optimized to yield these compounds effectively, indicating the compound's utility in advanced organic synthesis (Chaumeil, Signorella, & Drian, 2000).

Medical and Biological Applications

- Studies on compounds like Methyl hydroxybenzoate, which are chemically related to this compound, show that they can affect nervous conduction. This indicates potential biomedical applications, particularly in understanding how certain chemical compounds can interact with biological systems (Nathan & Sears, 1961).

Material Science and Nanotechnology

- In material science, phenoxybenzoates are utilized in processes like the grafting of carbon nanofibers, indicating their role in the development of advanced materials. Such studies are pivotal for the progression of nanotechnology and materials engineering (Baek, Lyons, & Tan, 2004).

Analytical Chemistry and Environmental Monitoring

- This compound and related compounds are also significant in analytical chemistry, especially in environmental monitoring. For instance, methods have been developed to measure parabens and phenols in biological samples, crucial for assessing human exposure to various environmental contaminants (Ye, Bishop, Needham, & Calafat, 2008).

Safety and Hazards

Methyl 3-iodo-4-phenoxybenzoate is classified as an irritant . It may cause skin irritation and serious eye irritation . Inhalation may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of water .

properties

IUPAC Name |

methyl 3-iodo-4-phenoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO3/c1-17-14(16)10-7-8-13(12(15)9-10)18-11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEOVGCAYLUZEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2691392.png)

![(3Ar,6aR)-5-methyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2691394.png)

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2691396.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2691400.png)

![N-(4-ethylphenyl)-2-((4-oxo-6-(1-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2691405.png)

![4-{2-[(2-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde](/img/structure/B2691406.png)

![N-(2,3-dimethoxybenzyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2691410.png)